2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine
CAS No.:
Cat. No.: VC18240051
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9ClN2O |
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Molecular Weight | 172.61 g/mol |
IUPAC Name | 2-(3-chloropyridin-4-yl)oxyethanamine |
Standard InChI | InChI=1S/C7H9ClN2O/c8-6-5-10-3-1-7(6)11-4-2-9/h1,3,5H,2,4,9H2 |
Standard InChI Key | WFELPAISAHCTCM-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC(=C1OCCN)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine (IUPAC name: 2-(3-chloropyridin-4-yl)oxyethanamine) features a pyridine ring substituted with a chlorine atom at the 3-position and an ethanamine group connected via an ether linkage at the 4-position. Its molecular formula is C₇H₉ClN₂O, with a molecular weight of 172.61 g/mol (calculated from isotopic composition) .
Key Structural Data:
The chlorine atom at the 3-position introduces steric and electronic effects that influence reactivity, while the ethanamine side chain enhances solubility in polar solvents .
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis of 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine is documented, analogous compounds suggest two primary strategies:
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Nucleophilic Substitution: Reacting 3-chloro-4-hydroxypyridine with 2-bromoethylamine in the presence of a base (e.g., K₂CO₃) to form the ether linkage. This method mirrors the synthesis of 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine.
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Reductive Amination: Condensing 3-chloro-4-(2-oxiranyloxy)pyridine with ammonia under reducing conditions .
Reaction Pathways
The compound’s primary amine group participates in:
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Acylation: Formation of amides with carboxylic acids or activated esters.
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Schiff Base Formation: Reaction with aldehydes/ketones to generate imines .
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Complexation: Coordination with metal ions via the pyridine nitrogen and amine group, as seen in related pyridyl ethers .
Physicochemical Properties
Experimental data for the target compound remain limited, but properties can be extrapolated from analogues:
The compound’s moderate lipophilicity suggests potential blood-brain barrier permeability, a trait exploited in CNS-targeted drugs.
Stability and Toxicology
Chemical Stability
Piperazine-linked pyridines exhibit plasma stability over 24 hours , suggesting that the ethanamine variant may similarly resist enzymatic degradation. The ether linkage is hydrolytically stable under physiological pH.
Toxicity Profile
Comparative Analysis with Analogues
The 3-chloro substitution unique to the target compound may optimize steric interactions in enzyme active sites compared to other positional isomers .
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